Regioisomeric Identity Confirmation: 2,4- vs. 2,6-Diamine Substitution Pattern
The compound is explicitly defined by the amine substitution at the 2- and 4-positions of the tetrahydrobenzothiazole ring, confirmed by its IUPAC name and InChI Key (AJWNRDRXPWZZQB-UHFFFAOYSA-N). This differentiates it from the 2,6-diamine regioisomer (CAS 106092-09-5), which is a known precursor to pramipexole. The 2,4-substitution pattern is thermally persistent under standard ambient conditions and is a validated reference standard for quantifying regioisomeric impurities in 2,6-diamine-based syntheses [1].
| Evidence Dimension | Substitution Pattern (Amine Position) |
|---|---|
| Target Compound Data | Amines at C-2 and C-4 of the tetrahydrobenzothiazole ring |
| Comparator Or Baseline | Amines at C-2 and C-6 of the tetrahydrobenzothiazole ring (e.g., Pramipexole EP Impurity A) |
| Quantified Difference | Regioisomeric shift of the second amine group from position 6 to position 4; 100% structural distinctness by NMR and HPLC retention time |
| Conditions | Structural identity confirmed by InChI, PubChem CID 119056947 |
Why This Matters
For synthetic chemists and quality control laboratories, unambiguous regioisomer identity ensures that the correct building block or impurity standard is being used, preventing costly synthetic missteps.
- [1] PubChem. (2026). InChI and Structure Data for CID 119056947. National Library of Medicine. View Source
